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molecular formula C7H6O3 B1222997 Methoxybenzoquinone CAS No. 2880-58-2

Methoxybenzoquinone

Cat. No. B1222997
M. Wt: 138.12 g/mol
InChI Key: ZJKWJHONFFKJHG-UHFFFAOYSA-N
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Patent
US05708168

Procedure details

To a vigorously stirred solution of NaIO4 (33.5 g, 157 mmol, Baker) in H2O (1500 mL), there was added solid 2-methoxyhydroquinone (11.00 g, 50.0 mmol) in portions. The reaction immediately became dark orange. The reaction was allowed to stir for 1 h at rt and was extracted with CH2Cl2 (3×150 mL). The extract was washed with half saturated brine (1×150 mL), filtered through cotton and the solvent removed in vacuo to yield 2-methoxybenzoquinone as an orange solid (10.5 g) which was of sufficient purity (TLC analysis, 10% EtOAc/90% CHCl3) for further reaction. The crude quinone was combined with toluene (150 mL) and hydroquinone (1.0 g, Mallinkrodt). Neat 2,3-dimethyl-1,3-butadiene (8.3 g, 101 mmol, Aldrich) was added. The reaction was allowed to stir overnight at 65° C. under N2. TLC (10% EtOAc/90% CHCl3) indicated total consumption of the dienophile. The solvent was removed in vacuo to yield a dark solid. This was triturated with MeOH (100 mL) at n to give a beige solid. Crystallization from MeOH (dissolved in 140 mL, allowed to cool to rt) yielded a fluffy colorless solid (10.2 g, 64%, >95% pure by 1H NMR analysis); mp 133°-134° C. (MeOH); 1H NMR (CDCl3) δ1.62 (s, 6H), 2.12 (m, 2H), 2.42 (m, 2H), 3.09 (m, 1H), 3.20 (m, 1H), 3.78 (s, 3H), 5.88 (s, 1H).
[Compound]
Name
NaIO4
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:4]=1[OH:5]>O>[CH3:1][O:2][C:3]1[C:4](=[O:5])[CH:6]=[CH:7][C:8](=[O:10])[CH:9]=1

Inputs

Step One
Name
NaIO4
Quantity
33.5 g
Type
reactant
Smiles
Name
Quantity
11 g
Type
reactant
Smiles
COC1=C(O)C=CC(=C1)O
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction immediately became dark orange
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2 (3×150 mL)
WASH
Type
WASH
Details
The extract was washed with half saturated brine (1×150 mL)
FILTRATION
Type
FILTRATION
Details
filtered through cotton
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C(C=CC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 152%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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